Tetrazole derivative 1
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Overview
Description
Tetrazole derivative 1 is a compound characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This unique structure imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazole derivative 1 can be synthesized through several methods:
Cycloaddition Reactions: One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts.
Microwave-Assisted Synthesis: Another efficient method involves the use of microwave irradiation to convert nitriles into tetrazole derivatives.
Catalytic Reactions: The use of catalysts such as L-proline or indium(III) chloride can facilitate the synthesis of tetrazole derivatives from oximes and sodium azide under mild conditions.
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Tetrazole derivative 1 undergoes various chemical reactions, including:
Oxidation: Tetrazole derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazole derivatives into amines or other reduced forms.
Substitution: Tetrazole derivatives can undergo substitution reactions, where functional groups are replaced by other groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .
Scientific Research Applications
Tetrazole derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tetrazole derivative 1 involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Tetrazole derivatives can inhibit enzymes such as cytochrome P450, which is involved in various metabolic processes.
Receptor Modulation: Some tetrazole derivatives act as modulators of receptors, such as the glucagon-like peptide-1 receptor, influencing biological processes like glucose metabolism.
Comparison with Similar Compounds
Tetrazole derivative 1 can be compared with other similar compounds, such as:
Imidazoles: Imidazoles contain two nitrogen atoms in a five-membered ring, making them less nitrogen-rich compared to tetrazoles.
This compound is unique due to its high nitrogen content and versatile reactivity, which make it suitable for a wide range of applications in various fields .
Properties
Molecular Formula |
C23H29Cl2FN8 |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
1-(2,3-dichloro-4-fluorophenyl)-N-[[2-[4-(2,2-dimethylpropyl)-1,4-diazepan-1-yl]pyridin-3-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C23H29Cl2FN8/c1-23(2,3)15-32-10-5-11-33(13-12-32)21-16(6-4-9-27-21)14-28-22-29-30-31-34(22)18-8-7-17(26)19(24)20(18)25/h4,6-9H,5,10-15H2,1-3H3,(H,28,29,31) |
InChI Key |
JYRXOWVYFHHKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CCCN(CC1)C2=C(C=CC=N2)CNC3=NN=NN3C4=C(C(=C(C=C4)F)Cl)Cl |
Origin of Product |
United States |
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